2,2-bis(Trifluoromethyl)perfluoropropane
Description
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Structure
3D Structure
Properties
CAS No. |
374-51-6 |
|---|---|
Molecular Formula |
C5F12 |
Molecular Weight |
288.03 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2,2-bis(trifluoromethyl)propane |
InChI |
InChI=1S/C5F12/c6-2(7,8)1(3(9,10)11,4(12,13)14)5(15,16)17 |
InChI Key |
GLSWXDROFHXXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Contextualization Within Perfluorinated Organic Compounds and Their Historical Development
Perfluorinated organic compounds, a subset of per- and polyfluoroalkyl substances (PFAS), are synthetic molecules where all hydrogen atoms on an alkyl chain have been replaced by fluorine atoms. The history of these compounds dates back to the 1930s, with the accidental discovery of polytetrafluoroethylene (PTFE) at DuPont. frontiersin.orgacs.org Marketed as Teflon, the remarkable chemical inertness, thermal stability, and low surface energy of PTFE spurred widespread interest in fluorocarbon chemistry. frontiersin.orgacs.org
In the following decades, particularly the 1950s, two primary industrial synthesis methods were developed: electrochemical fluorination (ECF) and fluorotelomerization. researchgate.net The ECF process, in particular, is significant to the history of branched perfluoroalkanes. In this process, an organic feedstock is dissolved in anhydrous hydrogen fluoride (B91410), and an electric current is applied, leading to the replacement of hydrogen with fluorine. nih.gov A key feature of the ECF process is that it can cause fragmentation and rearrangement of the carbon skeleton, which results in a mixture of products, including a significant proportion of branched isomers alongside the linear target molecules. nih.govnih.gov For compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), the branched isomers could constitute 20-30% of the total product. frontiersin.orgnih.gov This historical production method established branched perfluoroalkanes as an inherent part of commercial fluorochemical products.
The Significance of Highly Branched Perfluoroalkanes in Contemporary Chemical Research
The presence of branching in a perfluoroalkane backbone has a profound impact on its physical and chemical properties when compared to its linear counterpart. The inclusion of branched isomers, such as those produced during electrochemical fluorination, alters the characteristics of the resulting fluorochemical mixture. frontiersin.org
Branching disrupts the uniform, helical structure often adopted by linear perfluoroalkanes, leading to changes in intermolecular forces. wikipedia.org This can influence key physical properties such as boiling point, vapor pressure, and density. For instance, the highly symmetric and compact structure of 2,2-bis(Trifluoromethyl)perfluoropropane (perfluoroneopentane) is expected to have a significantly different boiling point and melting point compared to its linear isomer, n-perfluoropentane. While comprehensive data for perfluoroneopentane is scarce, its non-fluorinated analogue, neopentane (B1206597) (2,2-dimethylpropane), has a boiling point of 9.5°C, which is considerably lower than n-pentane (36.0°C), but a much higher melting point (−16.6°C vs. −129.8°C), illustrating the dramatic effect of a quaternary branched structure. nih.gov
Furthermore, research on common perfluorinated contaminants has indicated that branched isomers can exhibit different environmental behavior, with some studies suggesting they are more polar and hydrophilic than their linear analogs. frontiersin.orgnih.gov The unique steric and electronic environment created by extensive branching, especially the presence of a quaternary carbon fully substituted with trifluoromethyl groups as in this compound, presents a subject of fundamental interest in physical organic chemistry and materials science.
Scope and Academic Relevance of Research Pertaining to 2,2 Bis Trifluoromethyl Perfluoropropane
Standard Nomenclature and IUPAC Conventions for Perfluorinated Propane (B168953) Derivatives
The naming of highly fluorinated and branched alkanes can be approached through several conventions. The common name, this compound, is descriptive. It correctly identifies a perfluoropropane (CF₃-CF₂-CF₃) backbone where the two fluorine atoms on the second carbon have been substituted with two trifluoromethyl (-CF₃) groups, resulting in the structure CF₃-C(CF₃)₂-CF₃.
However, for systematic classification, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a more rigorous framework. According to IUPAC rules, the first step is to identify the longest continuous carbon chain. In the structure CF₃-C(CF₃)₂-CF₃, the longest chain consists of three carbon atoms. Therefore, the parent alkane is propane.
Considering the extensive fluorination, two systematic naming approaches are possible:
Substitutive Nomenclature on the Hydrocarbon: The parent hydrocarbon is 2,2-dimethylpropane (also known as neopentane). By replacing all hydrogen atoms with fluorine atoms, the name becomes dodecafluoro-2,2-dimethylpropane .
Substitutive Nomenclature on the Perfluorinated Parent: The parent perfluoroalkane is perfluoropropane (octafluoropropane). The substituents on the central (C2) carbon are two trifluoromethyl groups. This leads to the name 1,1,1,3,3,3-hexafluoro-2,2-bis(trifluoromethyl)propane .
Both systematic names accurately describe the molecule's structure. The name dodecafluoro-2,2-dimethylpropane is often preferred for its conciseness and clear relation to the parent hydrocarbon structure. In formal literature and databases, multiple systematic names may be used to identify the compound. itrcweb.org
Table 1: Nomenclature for CF₃-C(CF₃)₂-CF₃
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₅F₁₂ |
| Common Name | This compound |
| Systematic IUPAC Name 1 | Dodecafluoro-2,2-dimethylpropane |
| Systematic IUPAC Name 2 | 1,1,1,3,3,3-Hexafluoro-2,2-bis(trifluoromethyl)propane |
| Synonym | Perfluoroneopentane |
Stereochemical Considerations and Conformational Analysis of Highly Branched Perfluoroalkanes
The stereochemistry of this compound is defined by the geometry around its carbon atoms. The central C2 atom is sp³-hybridized and exhibits a tetrahedral geometry, bonded to four other carbon atoms. The surrounding trifluoromethyl groups also have sp³-hybridized carbons. Due to the perfect symmetry of the molecule (belonging to the Td point group), it is achiral and has no stereoisomers.
Conformational analysis of highly branched perfluoroalkanes is dominated by the significant steric and electrostatic repulsion between the bulky, electron-rich trifluoromethyl (-CF₃) groups. While linear perfluoroalkanes with four or more carbons can adopt a helical conformation due to the balance of steric and electrostatic forces, the presence of a quaternary carbon center in this compound disrupts such extended conformations. nsf.gov
Rotation can occur around the C-C single bonds, but the energy barrier to this rotation is considerably high due to the steric hindrance between the four large -CF₃ groups crowded around the central carbon. The molecule is locked in a conformation that maximizes the distance between the fluorine atoms of adjacent trifluoromethyl groups. This steric crowding results in a highly rigid molecular structure with minimal conformational flexibility compared to its linear isomers or hydrocarbon analogs. Computational studies on similar fluorinated alkanes show that fluorine substitution profoundly influences alkane chain conformation. acs.orgnih.govsoton.ac.uk The bulky nature of the substituents forces specific dihedral angles to minimize repulsive interactions, leading to a well-defined, low-energy state.
Definitional Challenges and Categorization within Per- and Polyfluoroalkyl Substances (PFAS) Frameworks
The classification of this compound within the vast and complex universe of per- and polyfluoroalkyl substances (PFAS) depends heavily on the specific definition being applied by scientific and regulatory bodies.
Globally, one of the most widely accepted scientific definitions of PFAS was developed by the Organisation for Economic Co-operation and Development (OECD) in 2021. The OECD defines PFAS as "fluorinated substances that contain at least one fully fluorinated methyl or methylene (B1212753) carbon atom (without any H/Cl/Br/I atom attached to it)." foodpackagingforum.orgacs.orgresearchgate.net By this definition, this compound, which contains four fully fluorinated methyl (-CF₃) groups, is unequivocally classified as a PFAS.
The U.S. Environmental Protection Agency (EPA) has used several definitions for different regulatory purposes. For the fifth Contaminant Candidate List (CCL 5) under the Safe Drinking Water Act, the EPA defined PFAS as substances containing at least one of three specific chemical structures. wikipedia.orgjenner.com One of these structures is CF₃-C-(CF₃)RR' , where all carbons are saturated and none of the R groups can be hydrogen. wikipedia.orgagencyiq.com The compound this compound (where R and R' are both -CF₃) fits this structural definition precisely. wikipedia.org Therefore, under both the broad OECD definition and specific EPA regulatory frameworks, this compound is considered a PFAS.
Table 2: Comparison of Major PFAS Definitions
| Defining Body | Definition Summary | Does C₅F₁₂ Fit? |
|---|---|---|
| OECD (2021) | Contains at least one fully fluorinated methyl (-CF₃) or methylene (-CF₂) group. foodpackagingforum.orgacs.org | Yes (Contains four -CF₃ groups) |
| U.S. EPA (for CCL 5) | Includes substances with the structure CF₃-C-(CF₃)RR', where R, R' ≠ H. wikipedia.orgagencyiq.com | Yes (Fits the structural template) |
The presence of extensive branching in a PFAS molecule has significant implications for its classification, analysis, and reporting. Historically, much of the scientific and regulatory focus has been on linear perfluoroalkyl acids like PFOA and PFOS. nih.gov However, it is now understood that branched isomers, which were often byproducts of historical manufacturing processes like electrochemical fluorination (ECF), are widespread in the environment. eurofins.seeurofins.comfrontiersin.org
The structural differences between linear and branched PFAS isomers influence their physicochemical properties. nih.gov Branched isomers can exhibit different polarity, hydrophobicity, and spatial dimensions, which in turn affects their environmental transport, partitioning between water and soil, and bioaccumulation potential. frontiersin.orgnih.govcapes.gov.br For example, some research suggests that branched isomers are more likely to remain in water, while linear isomers sorb preferentially to soil and sediment. capes.gov.br
These differences create challenges for analytical methodologies. Many standard analytical methods are optimized for linear isomers. Accurately detecting and quantifying a complex mixture of branched isomers, such as those found in some environmental samples, requires specific analytical standards and techniques. This complexity can impact the accuracy of PFAS reporting and the ability to assess the total environmental burden.
To understand the classification of this compound, it is useful to compare it with other branched perfluoroalkanes. The most well-known examples are the branched isomers of long-chain perfluoroalkyl acids.
Branched PFOA/PFOS: Perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) produced via ECF typically contain a significant fraction of branched isomers (e.g., 20-30%). eurofins.sefrontiersin.org These isomers feature branching (often a single -CF₃ group) at various points along the main perfluoroalkyl chain. They are categorized as PFAS and are often regulated and monitored alongside their linear counterparts, although their distinct properties are increasingly recognized. nih.govcapes.gov.br
Perfluoroisobutene (PFIB): This is a highly toxic, unsaturated perfluoroalkane with the structure (CF₃)₂C=CF₂. Like this compound, it features a (CF₃)₂C- moiety. It is also classified as a PFAS under the OECD definition.
Compared to these examples, this compound is a saturated, short-chain perfluoroalkane with an exceptionally high degree of branching centered on a single quaternary carbon. While it falls under the general class of "perfluoroalkanes" within the broader PFAS universe, its unique, compact, and highly symmetric structure sets it apart from the more commonly studied linear or singly-branched isomers. This highlights the need for a sub-classification system within the PFAS framework that can account for the structural diversity and the resulting variation in properties among these compounds.
Table 3: Comparison of Selected Branched Perfluoroalkanes
| Compound Name | Structure | Parent Chain Length | Key Structural Feature |
|---|---|---|---|
| This compound | CF₃-C(CF₃)₂-CF₃ | 3 Carbons | Quaternary carbon with four -CF₃ groups |
| A Branched Isomer of PFOS | e.g., CF₃-CF₂-CF(CF₃)-CF₂-CF₂-CF₂-SO₃H | 6 Carbons (main chain) | Single -CF₃ branch on a linear chain |
| Perfluoroisobutene (PFIB) | (CF₃)₂C=CF₂ | 3 Carbons | gem-bis(trifluoromethyl) group, C=C double bond |
Strategies for the Preparation of Branched Perfluorinated Alkane Structures
The construction of branched perfluorinated alkanes is achieved through a few robust methods capable of replacing carbon-hydrogen bonds with stronger carbon-fluorine bonds or by building the carbon skeleton from smaller fluorinated units. The primary methods include electrochemical fluorination (ECF), direct fluorination with elemental fluorine, and coupling reactions of perfluoroalkyl precursors. wikipedia.orggoogle.comgoogle.com
Electrochemical Fluorination (ECF): ECF, also known as electrofluorination, is a cornerstone technique for producing a wide range of perfluorinated compounds. wikipedia.org The Simons process, a key ECF method, involves the electrolysis of a hydrocarbon or partially fluorinated organic compound dissolved in anhydrous hydrogen fluoride (B91410). wikipedia.org This process systematically replaces all C-H bonds with C-F bonds. Another commercial route is the Phillips Petroleum process, which utilizes porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF₂). wikipedia.org These methods are effective for producing perfluorinated amines, ethers, and acyl fluorides from their hydrocarbon analogs. wikipedia.org
Direct Fluorination: This method involves the reaction of a hydrocarbon with elemental fluorine (F₂). The process is notoriously energetic due to the low bond dissociation energy of F₂ and the highly exothermic formation of C-F bonds, which can lead to explosive reactions and fragmentation of the carbon backbone. quora.comorganicmystery.com To control the reaction, modern techniques employ strategies such as diluting fluorine with inert gases like nitrogen, operating at cryogenic temperatures, and using specialized reactors that manage the reaction rate. organicmystery.com20.210.105 A patented method has shown that reacting polyfluorinated compounds with elemental fluorine at elevated pressures (4 to 12 bar) and moderate temperatures (75° to 120° C) can lead to high yields of perfluoroalkanes. google.com
Coupling of Perfluorinated Precursors: An alternative strategy involves building larger perfluorinated structures from smaller, readily available perfluoroalkyl iodides. This approach avoids the harsh conditions of complete fluorination of a hydrocarbon. For instance, coupling reactions of perfluoroalkyl iodides in the presence of a metal powder such as zinc, copper, or magnesium can produce larger perfluoroalkanes. google.com This method offers a more controlled, bottom-up approach to synthesizing specific branched structures.
| Method | Fluorine Source | Typical Precursor | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|---|
| Electrochemical Fluorination (Simons Process) | Hydrogen Fluoride (HF) | Hydrocarbon or partially fluorinated analog | Applicable to various functional groups; large-scale production | Can result in low yields; molecular rearrangements can occur | wikipedia.org |
| Direct Fluorination | Elemental Fluorine (F₂) | Hydrocarbon or polyfluoroalkane | Direct conversion of C-H to C-F | Highly exothermic and potentially explosive; requires specialized equipment | google.comquora.comorganicmystery.com |
| Coupling of Perfluoroalkyl Iodides | N/A (uses fluorinated building blocks) | Perfluoroalkyl Iodides (RfI) | Controlled construction of specific structures; milder conditions | Requires synthesis of fluorinated precursors; potential for side reactions | google.com |
Reaction Mechanisms Involved in Direct Fluorination and Electrosynthesis Routes for Fluorocarbons
The mechanisms underpinning the primary methods for synthesizing fluorocarbons are fundamentally different, reflecting the nature of the fluorinating agent and reaction conditions.
Direct Fluorination Mechanism: The reaction of alkanes with elemental fluorine proceeds through a free-radical chain mechanism analogous to chlorination and bromination, but it is far more aggressive. quora.com
Initiation: The relatively weak F-F bond (bond dissociation energy ~151 kJ/mol) is cleaved by heat or light to generate fluorine radicals.
F₂ → 2 F•
Propagation: A fluorine radical abstracts a hydrogen atom from the alkane, forming a C-H bond and an alkyl radical. This step is highly exothermic. The alkyl radical then reacts with another F₂ molecule.
F• + R₃C-H → HF + R₃C•
R₃C• + F₂ → R₃C-F + F•
Termination: The reaction ceases when radicals combine.
2 F• → F₂
2 R₃C• → R₃C-CR₃
R₃C• + F• → R₃C-F
The extreme exothermicity of the propagation steps, particularly the formation of the very strong C-F bond (~485 kJ/mol), can release enough energy to cleave C-C bonds (~347 kJ/mol), leading to fragmentation of the molecule and uncontrolled, often explosive, reactions. organicmystery.com
| Bond | BDE (kJ/mol) | Significance | Reference |
|---|---|---|---|
| F-F | ~151 | Low energy required for initiation of radical fluorination. | organicmystery.com |
| C-H | ~413 | Bond broken during propagation. | |
| C-F | ~485 | Highly stable bond; its formation is highly exothermic, driving the reaction. | |
| C-C | ~347 | Energy released from C-F formation can exceed this value, causing fragmentation. | organicmystery.com |
Utilization of this compound as a Building Block in Organic Synthesis
The utility of perfluoroalkanes like this compound as building blocks in conventional organic synthesis is exceptionally limited. This profound inertness stems from the inherent properties of the carbon-fluorine bond, which is the strongest single bond in organic chemistry. researchgate.net The fluorine atoms form a tight, sterically hindered, and electron-rich sheath around the carbon skeleton. This sheath protects the C-C bonds from chemical attack and renders the molecule non-polar and chemically stable.
Consequently, this compound lacks reactive sites for common organic transformations. Activating its C-F bonds for further reactions requires extremely harsh conditions or specialized reagents, such as low-valent metal complexes or electrochemical reduction, which are often not practical for complex synthetic routes. rsc.org Therefore, this compound is more accurately characterized as a final product rather than a versatile synthetic intermediate. Its applications are found in areas that exploit its chemical and thermal stability, such as in advanced fluids or solvents.
Optimization of Synthetic Pathways for Enhanced Yield and Purity
Optimizing the synthesis of branched perfluoroalkanes is critical for maximizing yield, ensuring high purity, and maintaining a safe process. The strategies for optimization depend heavily on the chosen synthetic method.
For Direct Fluorination: The primary goal is to manage the reaction's high exothermicity to prevent fragmentation and improve the yield of the desired product. organicmystery.com
Temperature and Pressure Control: Operating at cryogenic temperatures initially can slow the reaction rate, while subsequent, controlled temperature increases can drive the reaction to completion as the substrate becomes more fluorinated and less reactive. 20.210.105 Performing the reaction at elevated pressure can also improve yields. google.com
Reagent Control: The concentration of fluorine gas is carefully managed, often starting at very low concentrations (<2%) in an inert gas and gradually increasing as the reaction proceeds. 20.210.105
Purification: After the reaction, the crude product is a mixture of the desired perfluoroalkane, partially fluorinated intermediates, and potential fragmentation products. Purification is typically achieved through fractional distillation.
For Electrochemical Fluorination: Optimization focuses on improving the efficiency of the electrochemical cell and minimizing side reactions.
Electrochemical Parameters: Key parameters include cell voltage (typically 5-6 V for the Simons process), current density, and electrolyte composition. wikipedia.org Fine-tuning these can improve the yield and selectivity of the fluorination process.
Substrate Purity: The purity of the starting material and the anhydrous hydrogen fluoride electrolyte is crucial, as impurities can lead to electrode fouling and unwanted by-products.
Post-synthesis Purification: The product stream is often treated to remove residual HF and by-products. Purification techniques include washing, phase separation, and distillation to isolate the target compound with high purity.
For Coupling Reactions: Optimization involves standard organic synthesis principles to maximize the conversion of the starting materials to the desired coupled product.
Reaction Conditions: Parameters such as solvent, temperature, reaction time, and the nature and particle size of the metal powder are optimized to enhance yield. google.com
Purity of Reactants: Using high-purity perfluoroalkyl iodides is essential to avoid side reactions.
Product Isolation: Purification methods like reduced pressure distillation are employed to separate the high-boiling perfluoroalkane product from unreacted starting materials and reaction by-products. google.com
Chemical Reactivity and Mechanistic Investigations of 2,2 Bis Trifluoromethyl Perfluoropropane
Exploration of Reactivity Towards Nucleophilic, Electrophilic, and Radical Species
Nucleophilic Reactivity: Generally, perfluoroalkanes are highly resistant to attack by nucleophiles due to the strength of the C-F bond and the high electron density around the carbon backbone, which repels electron-rich species. However, in highly specialized cases involving highly reactive perfluorinated structures, nucleophilic attack can be observed. For instance, studies on perfluoro-tert-butyl systems, which share structural similarities with 2,2-bis(Trifluoromethyl)perfluoropropane, have shown that under forcing conditions with strong nucleophiles, substitution reactions can occur. cas.cnresearchgate.net The presence of the quaternary carbon in this compound, however, would likely hinder SN2-type reactions due to steric hindrance. The generation of a carbocation for an SN1-type reaction would be highly unfavorable due to the destabilizing effect of the electron-withdrawing trifluoromethyl groups.
Electrophilic Reactivity: Perfluoroalkanes, including this compound, are exceptionally resistant to electrophilic attack. The C-F bonds are highly polarized towards the fluorine atoms, leaving the carbon atoms with a partial positive charge and thus making them non-susceptible to attack by electron-deficient species. The high electronegativity of fluorine also deactivates the molecule towards oxidative processes.
Radical Reactivity: Free-radical reactions are a more viable pathway for the transformation of perfluoroalkanes. wikipedia.orglscollege.ac.in These reactions are typically initiated by high energy inputs such as heat or UV radiation. wikipedia.orglscollege.ac.in The process usually begins with the homolytic cleavage of a C-C bond, which is generally weaker than the C-F bond. In the case of this compound, the central C-C bonds would be the most likely point of initial cleavage under thermal stress.
Free-radical halogenation, a common reaction for alkanes, can also occur with perfluoroalkanes, though it requires more vigorous conditions. wikipedia.orglscollege.ac.in The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The selectivity of the halogenation is influenced by the stability of the resulting perfluoroalkyl radical.
Table 1: Comparison of General Reactivity of Perfluoroalkanes
| Reactant Type | General Reactivity | Conditions | Plausible Reaction Pathway |
|---|---|---|---|
| Nucleophiles | Very Low | Forcing conditions, strong nucleophiles | Substitution (context-dependent) |
| Electrophiles | Extremely Low / Inert | Generally unreactive | N/A |
| Radicals | Moderate to High | High temperature, UV radiation | Chain reactions, substitution, fragmentation |
Thermal and Chemical Stability Studies in Diverse Reaction Environments
This compound is characterized by its high thermal stability, a hallmark of perfluorinated compounds. This stability is attributed to the high bond dissociation energies of the C-F and C-C bonds within the molecule. Thermal decomposition typically requires temperatures in excess of 400°C. researchgate.netwikipedia.org
Studies on the thermal decomposition of branched perfluoroalkanes indicate that the primary decomposition pathway involves the homolysis of the weakest C-C bond. researchgate.net For this compound, this would likely be the bond between the quaternary carbon and a trifluoromethyl group, or the central C-C bond of the propane (B168953) backbone. The resulting perfluoroalkyl radicals can then undergo further reactions, such as recombination, disproportionation, or further fragmentation.
The chemical stability of this compound is exceptional. It is resistant to attack by strong acids, bases, and oxidizing agents under typical laboratory conditions. This inertness makes it suitable for use in harsh chemical environments.
Table 2: Estimated Bond Dissociation Energies in Perfluoroalkanes
| Bond Type | Estimated Bond Dissociation Energy (kJ/mol) |
|---|---|
| Primary C-F | ~535 |
| Secondary C-F | ~530 |
| Tertiary C-F | ~525 |
| C-C (in perfluoroalkanes) | ~380-420 |
Note: These are generalized values for perfluoroalkanes and may vary for the specific structure of this compound.
Photochemical Reactions and Energy Transfer Processes in Perfluorinated Systems
Perfluoroalkanes can undergo photochemical reactions when subjected to high-energy ultraviolet radiation, typically in the vacuum UV region (wavelengths below 200 nm). This is due to the lack of chromophores that absorb in the near-UV or visible regions. The energy from the photons can induce the homolytic cleavage of C-C or C-F bonds, generating radicals. researchgate.net
The photolysis of branched perfluorocarbons can lead to a complex mixture of smaller perfluoroalkane and perfluoroalkene products resulting from radical fragmentation and recombination reactions. The specific products formed would depend on the wavelength of the radiation and the presence of other reactive species.
Energy transfer processes in perfluorinated systems are of interest in various applications. Due to their chemical inertness and optical transparency over a wide range of wavelengths, perfluorinated compounds can act as solvents or matrices for photochemical studies of other molecules. Their ability to dissolve gases like oxygen can influence photochemical reactions involving oxygen-sensitive species.
Catalytic Activation and Transformation Pathways for C-F Bonds in Highly Fluorinated Compounds
The activation and transformation of the exceptionally strong C-F bond is a significant challenge in synthetic chemistry. nih.govmdpi.com However, various catalytic systems have been developed to achieve this, primarily using transition metal complexes. nih.govmdpi.com These methods often involve oxidative addition of the C-F bond to a low-valent metal center.
For highly fluorinated compounds like this compound, catalytic C-F bond activation would be particularly challenging due to steric hindrance and the high number of strong C-F bonds. Catalytic hydrodefluorination, where a C-F bond is replaced by a C-H bond, has been demonstrated for some perfluorinated compounds using catalysts based on late transition metals like rhodium and iridium, often in the presence of a hydride source such as a silane. osti.gov
Photocatalysis has also emerged as a promising method for C-F bond activation under milder conditions. nih.gov This approach utilizes a photocatalyst that, upon light absorption, can engage in an electron transfer process with the perfluorinated molecule, leading to the formation of a radical anion that can then cleave a C-F bond.
Kinetic Studies of Reaction Pathways Involving this compound
Detailed kinetic studies specifically on this compound are not widely available in the public domain. However, kinetic data from studies on other perfluoroalkanes can provide insights into the expected reaction rates and mechanisms. chemrxiv.orgosti.govchemrxiv.org
The kinetics of the thermal decomposition of perfluoroalkanes are typically studied at high temperatures and are often complex due to the multitude of radical reactions that can occur. researchgate.net The rate-determining step is generally the initial C-C bond cleavage. The subsequent reactions of the resulting radicals are usually much faster.
For radical substitution reactions, the kinetics would depend on the concentration of the radical species and the activation energy for the hydrogen abstraction (in the case of a hydrocarbon substrate) or halogen abstraction step. The high strength of the C-F bond would lead to a high activation energy for its homolytic cleavage by a radical, making such steps kinetically unfavorable compared to C-C bond cleavage.
Table 3: Representative Kinetic Data for Reactions of Simple Perfluoroalkanes
| Reaction | Reactant | Rate Constant (k) | Temperature (K) | Reference Compound |
|---|---|---|---|---|
| Thermal Decomposition | C2F6 | ~1017 exp(-418 kJ/mol / RT) s-1 | 1200-1600 | Hexafluoroethane (B1207929) |
| Radical Association | CF3• + CF3• | ~10-11 cm3 molecule-1 s-1 | 300 | Trifluoromethyl radical |
Note: This data is for illustrative purposes and is based on simpler perfluoroalkanes. The kinetics for this compound are expected to be different due to its more complex structure.
Theoretical and Computational Chemistry Approaches to 2,2 Bis Trifluoromethyl Perfluoropropane
Quantum Chemical Calculations for Electronic Structure, Bonding, and Molecular Orbitals
Quantum chemical calculations, primarily based on solving approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. lsu.edunih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure, the nature of chemical bonds, and the distribution of molecular orbitals for 2,2-bis(Trifluoromethyl)perfluoropropane. nih.gov
These calculations begin by finding the molecule's equilibrium geometry—the lowest energy arrangement of its atoms. From this optimized structure, a wealth of information can be derived. The high electronegativity of fluorine atoms results in a significant withdrawal of electron density from the carbon skeleton, creating highly polarized C-F bonds and a molecule with a unique electrostatic potential surface.
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's chemical stability and the energy required for electronic excitation. For a perfluorinated alkane like this, a large HOMO-LUMO gap is expected, indicative of its characteristic chemical inertness.
Table 1: Calculated Electronic Properties of this compound
| Property | Predicted Value | Method |
| Total Energy | -2077.5 Hartrees | DFT (B3LYP/6-31G) |
| HOMO Energy | -12.5 eV | DFT (B3LYP/6-31G) |
| LUMO Energy | +1.8 eV | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | 14.3 eV | DFT (B3LYP/6-31G) |
| Dipole Moment | 0.15 Debye | DFT (B3LYP/6-31G*) |
Note: The data in this table is illustrative and based on typical values for similar perfluorinated compounds calculated with the specified theoretical method.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemistry describes the electronic state of a single molecule, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. frontiersin.orgfrontiersin.org
For this compound, MD simulations can explore its conformational landscape. The molecule possesses several single C-C bonds, and rotation around these bonds gives rise to different spatial arrangements (conformers). Simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. Given the bulky and highly electronegative trifluoromethyl groups, steric hindrance and electrostatic repulsion are expected to dominate the conformational preferences.
MD simulations are also invaluable for studying how molecules interact with each other in a condensed phase (liquid or solid). amanote.com For this compound, intermolecular forces are primarily weak van der Waals interactions and dipole-dipole interactions. Computational studies on other trifluoromethyl-containing molecules have shown that interactions involving fluorine can be complex, with contributions from both electrostatic and dispersion forces. rsc.orgresearchgate.net Simulating a collection of these molecules allows for the calculation of bulk properties like density, viscosity, and heat of vaporization.
Table 2: Torsional Energy Profile for C-C Bond Rotation
| Dihedral Angle (F-C-C-F) | Relative Energy (kJ/mol) | Conformation |
| 60° | 0 | Staggered (Gauche) |
| 120° | 25 | Eclipsed |
| 180° | 2 | Staggered (Anti) |
| 240° | 25 | Eclipsed |
Note: This table presents a hypothetical energy profile for rotation around a central C-C bond, illustrating the energetic differences between staggered and eclipsed conformations.
Predictive Modeling of Spectroscopic Signatures (e.g., NMR, IR, Raman)
Computational chemistry provides highly accurate methods for predicting the spectroscopic signatures of molecules, which is essential for their identification and characterization. cardiff.ac.uk
Infrared (IR) and Raman Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. arxiv.org These frequencies correspond to the absorption peaks in an IR spectrum and scattering peaks in a Raman spectrum. researchgate.net For this compound, the spectra are expected to be dominated by intense C-F stretching and bending modes in the 1400-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict NMR chemical shifts by computing the magnetic shielding around each nucleus. reddit.com For this molecule, ¹⁹F NMR is particularly informative. Due to the molecule's symmetry, distinct signals would be predicted for the fluorine atoms of the central perfluoroisopropyl group versus those on the terminal trifluoromethyl groups. Computational modeling helps assign these signals and understand how the electronic environment influences the chemical shift. mdpi.comresearchgate.net
Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts
| Spectroscopic Data | Predicted Value | Assignment |
| IR Frequency | 1350 cm⁻¹ | Asymmetric C-F Stretch |
| 1245 cm⁻¹ | Symmetric C-F Stretch | |
| 740 cm⁻¹ | CF₃ Deformation | |
| ¹⁹F NMR Shift | -75 ppm | -C(CF₃)₂- |
| -68 ppm | -CF(CF₃)₂ |
Note: This table contains representative predicted spectroscopic data. NMR shifts are relative to a standard like CFCl₃. The values are illustrative of what modern computational methods can produce.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a key tool for investigating the pathways of chemical reactions, identifying short-lived intermediates, and characterizing high-energy transition states. rsc.org Although this compound is chemically inert, computational methods can be used to explore its potential reactivity under specific conditions, such as high temperatures or in the presence of powerful reagents.
To study a reaction, chemists computationally map the potential energy surface that connects reactants to products. researchgate.net The highest point on the lowest-energy path between them is the transition state, and its energy relative to the reactants determines the activation energy of the reaction. nih.gov For a hypothetical reaction, such as the elimination of a fluoride (B91410) ion initiated by a strong Lewis acid, calculations could model the step-by-step process. This would involve locating the structure of the transition state and calculating the reaction's thermodynamic and kinetic parameters. Such studies are crucial for understanding the fundamental principles that govern the stability and potential degradation pathways of perfluorinated compounds. nih.govmontclair.edu
Table 4: Calculated Energetics for a Hypothetical F⁻ Abstraction Reaction
| Species | Description | Relative Energy (kJ/mol) |
| Reactants | C₅F₁₂ + B(C₆F₅)₃ | 0 |
| Transition State | [F₁₁C₅···F···B(C₆F₅)₃]‡ | +150 |
| Products | [C₅F₁₁]⁺[FB(C₆F₅)₃]⁻ | +80 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate and Transport
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. nih.govconicet.gov.ar These models are particularly important in environmental science for predicting the fate and transport of chemicals without extensive experimental testing. ecetoc.org
For per- and polyfluoroalkyl substances (PFAS) like this compound, QSAR/QSPR models are used to estimate key environmental parameters. mdpi.com The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecule. These descriptors are then used in a regression model to predict properties like water solubility, vapor pressure, bioaccumulation potential, and persistence. nih.govaidic.it
Relevant descriptors for this compound would include its molecular weight, volume, surface area, and electronic properties derived from quantum calculations (e.g., partial atomic charges, polarizability). Given its high degree of fluorination and chemical stability, QSPR models would likely predict very low water solubility, high persistence, and a potential for bioaccumulation, consistent with trends observed for other PFAS.
Table 5: Key Molecular Descriptors for QSPR Modeling
| Descriptor Type | Descriptor Name | Calculated Value |
| Constitutional | Molecular Weight | 336.05 g/mol |
| Number of Fluorine Atoms | 12 | |
| Topological | Wiener Index | 210 |
| Geometrical | Molecular Surface Area | 185.5 Ų |
| Quantum-Chemical | LogP (Octanol-Water Partition Coefficient) | 6.8 |
Note: The data represents typical molecular descriptors calculated from the compound's structure that would be used as input for QSPR models to predict its environmental properties.
Applications in Specialized Chemical Systems and Engineering
Role as a High-Performance Solvent in Heterogeneous and Homogeneous Catalysis
Perfluorinated compounds are recognized for their unique solvent properties, which include high chemical and thermal stability, and immiscibility with many organic and aqueous phases. These characteristics make them suitable for specialized catalytic processes, particularly in fluorous biphasic catalysis. In this system, a perfluorinated solvent, such as potentially 2,2-bis(Trifluoromethyl)perfluoropropane, forms a distinct liquid phase from a conventional organic or aqueous solvent.
A catalyst can be made soluble in the fluorous phase by attaching perfluoroalkyl groups (fluorous ponytails). This allows for the easy separation of the catalyst from the reactants and products, which reside in the non-fluorous phase, upon completion of the reaction. This approach simplifies catalyst recovery and recycling, a key aspect of green chemistry and sustainable industrial processes. The high stability of perfluorinated alkanes ensures that the solvent does not interfere with the catalytic cycle.
Furthermore, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and perfluoro-tert-butyl alcohol have demonstrated a remarkable ability to enhance the reactivity and selectivity of various transition metal-catalyzed C-H functionalization reactions. rsc.orgrsc.org The unique hydrogen-bonding capabilities and low nucleophilicity of these fluorinated solvents can stabilize catalytic intermediates and prevent catalyst deactivation. rsc.org While this compound is a non-polar alkane and lacks a hydroxyl group, its highly fluorinated nature contributes to a unique electronic environment that could be beneficial in specific catalytic applications where a non-coordinating, inert medium is required.
Functionality as a Gas Absorption Liquid in Industrial Separation Processes
Perfluorocarbons (PFCs) are known for their exceptionally high solubility of gases, a property attributed to the weak intermolecular forces (van der Waals forces) between the perfluorocarbon molecules. tandfonline.com This low cohesive energy density creates large cavities in the liquid structure that can readily accommodate gas molecules. tandfonline.com Consequently, PFCs can dissolve significantly larger volumes of gases like oxygen, carbon dioxide, and nitrogen compared to conventional solvents. rsc.orgf2chemicals.com
This high gas-dissolving capacity makes perfluorinated liquids, and by extension potentially this compound, excellent candidates for use as gas absorption liquids in industrial separation processes. For instance, they could be employed in the separation of gases from a mixture based on their differential solubilities in the perfluorinated medium. This is particularly relevant for applications such as the removal of carbon dioxide from flue gas or the separation of valuable gases in the energy industry.
The chemical inertness of perfluorinated alkanes is a significant advantage in these applications, as it prevents any chemical reaction between the solvent and the absorbed gases, ensuring a purely physical absorption and desorption process that can be easily reversed by changes in pressure or temperature.
Table 1: Comparative Gas Solubility in a Representative Perfluorocarbon (Perfluorodecalin) vs. Water at 25 °C and 1 atm (Note: Data for a representative PFC is used due to the lack of specific data for this compound)
| Gas | Solubility in Perfluorodecalin (mL gas / 100 mL liquid) | Solubility in Water (mL gas / 100 mL liquid) |
| Oxygen (O₂) | ~40-50 | ~3.1 |
| Carbon Dioxide (CO₂) | ~190-210 | ~88 |
| Nitrogen (N₂) | ~25-35 | ~1.6 |
Application as an Extractant in Liquid-Liquid and Solid-Liquid Extraction Technologies
The distinct solubility characteristics of perfluorinated solvents make them highly suitable for specialized liquid-liquid and solid-liquid extraction processes. The principle of "fluorous extraction" is based on the partitioning of solutes between a perfluorinated solvent and a conventional organic or aqueous solvent. Compounds that have been "tagged" with a perfluoroalkyl chain will preferentially dissolve in the fluorous phase, allowing for their selective separation from non-fluorinated compounds.
This technique is valuable in product purification during organic synthesis, where a fluorous-tagged reagent or catalyst can be easily removed from the reaction mixture. Similarly, it can be applied to the extraction of perfluorinated compounds themselves from various matrices. For instance, a patent describes the use of perfluoro-2-methylpentane (B1293502) in a liquid-liquid extraction process for the separation of 1,1,1,3,3-pentafluoropropane (B1194520) from a reaction mixture containing hydrogen fluoride (B91410). google.com
In solid-liquid extraction, the low surface tension and high density of perfluorinated liquids can facilitate the wetting of solid surfaces and the extraction of adsorbed compounds. Focused ultrasound solid-liquid extraction (FUSLE) has been developed for the determination of perfluorinated compounds in sewage sludge, utilizing an organic solvent for extraction. nih.gov The unique properties of a solvent like this compound could potentially be harnessed in similar advanced extraction technologies.
Utility in the Formulation of Advanced Fluids for Specific Industrial Applications
Highly fluorinated compounds, particularly perfluoroalkanes, are widely used in the formulation of advanced fluids for demanding industrial applications, primarily due to their exceptional thermal stability, chemical inertness, high dielectric strength, and wide liquid range.
One of the most significant applications is as heat transfer fluids in the electronics and semiconductor industries. semiconductors.orgepa.gov3m.com These fluids are used to cool components during processes like ion implantation, dry etching, and automatic testing, where precise temperature control is critical. 3m.com Their high electrical resistivity prevents short circuits, and their inertness avoids corrosion of sensitive electronic parts. Commercial products like Fluorinert™ are composed of various perfluoroalkanes. wikipedia.org Given its structure, this compound would be expected to exhibit similar properties, making it a potential candidate for such applications.
The high density and low surface tension of perfluorinated liquids also make them useful as lubricants and hydraulic fluids in specialized equipment where conventional fluids would fail due to extreme temperatures or reactive chemical environments. The stability of the carbon-fluorine bond imparts excellent resistance to oxidation and thermal degradation.
Table 2: Typical Physical Properties of a Branched Perfluoroalkane (Perfluorohexane, an isomer of which is Perfluoro-2-methylpentane) (Note: Data for a representative branched PFC is used due to the lack of specific data for this compound)
| Property | Value |
| Molecular Formula | C₆F₁₄ |
| Boiling Point | ~56 °C |
| Density (at 25 °C) | ~1.68 g/cm³ |
| Vapor Pressure (at 25 °C) | ~31 kPa |
| Surface Tension (at 25 °C) | ~12 mN/m |
| Dielectric Strength | ~40 kV (0.1 in gap) |
| Viscosity (at 25 °C) | ~0.6 cSt |
Integration into Research and Development Activities under Controlled Conditions for Emerging Technologies
Perfluorinated compounds are integral to research and development in a multitude of emerging technologies due to their unique and often enabling properties. These materials are investigated for applications ranging from advanced medical technologies to novel materials science.
In the medical field, the high gas-dissolving capacity of perfluorocarbons has led to extensive research into their use as components of artificial blood substitutes and for liquid ventilation. tandfonline.com Their chemical and biological inertness makes them highly biocompatible.
In materials science, perfluorinated compounds are used to create surfaces with extremely low surface energy, leading to superhydrophobic and oleophobic properties. They are also used in the synthesis of advanced polymers and membranes with high thermal stability and chemical resistance for applications in demanding separation processes or as dielectric materials in next-generation electronics. The synthesis of highly branched perfluoroalkanes has been explored for their potential use as initiators for polymerization reactions. justia.com
While specific research and development activities involving this compound are not widely documented, its properties as a highly branched perfluoroalkane place it within the class of materials being explored for these and other advanced applications under controlled laboratory conditions. The continued exploration of perfluorinated compounds in academia and industry suggests that novel uses for such molecules are continually being sought.
Environmental Chemistry, Fate, and Transport of 2,2 Bis Trifluoromethyl Perfluoropropane
Environmental Partitioning and Distribution in Atmospheric, Hydrospheric, and Geospheric Compartments
The environmental partitioning of a chemical describes its distribution among different environmental media such as air, water, soil, and biota. itrcweb.org For neutral per- and polyfluoroalkyl substances (PFAS), like 2,2-bis(Trifluoromethyl)perfluoropropane, partitioning behavior is governed by physical and chemical properties such as vapor pressure, water solubility, and various partition coefficients. mtu.educhemrxiv.org
Based on its perfluorinated and nonpolar structure, this compound is expected to be a volatile compound with low water solubility. This suggests that its primary environmental compartment would be the atmosphere. chemrxiv.orgresearchgate.net Neutral PFAS generally exhibit weak intermolecular interactions, which leads to a high tendency to partition from water or soil into the air. chemrxiv.org Studies on a range of neutral PFAS have shown that the air phase is of primary importance for their environmental distribution. researchgate.netnih.gov
Sorption to soil and sediment is influenced by factors like organic carbon content and mineral composition. itrcweb.org For neutral PFAS, sorption to organic carbon is a potential mechanism, though it is generally less significant than for ionic PFAS of similar chain length. itrcweb.org Given its expected high volatility, the dominant partitioning behavior for this compound would favor the atmospheric compartment over significant accumulation in the hydrosphere (water) or geosphere (soil and sediment).
| Property | Predicted Value/Characteristic | Implication for Environmental Distribution |
|---|---|---|
| Vapor Pressure | High | Favors partitioning to the atmosphere. |
| Water Solubility | Low | Limits accumulation in aquatic systems. |
| Henry's Law Constant (KH) | High | Indicates a strong tendency to move from water to air. dioxin20xx.org |
| Octanol-Water Partition Coefficient (KOW) | Moderate to High | Suggests potential for bioaccumulation in lipid tissues, though bioavailability may be limited by other factors. |
| Organic Carbon-Water Partition Coefficient (KOC) | Low to Moderate | Indicates limited sorption to soil and sediment organic matter. nih.gov |
Biotransformation Potential and Microbial Degradation Studies in Environmental Systems
Biotransformation and microbial degradation are key processes for the removal of many organic pollutants from the environment. However, for perfluorinated compounds, these pathways are severely limited. nih.govresearchgate.net The high stability of the C-F bond and the electron-withdrawing effect of fluorine atoms make perfluoroalkanes like this compound highly recalcitrant to microbial attack. nih.gov
Research into the microbial degradation of PFAS has largely focused on polyfluorinated substances, which contain weaker C-H bonds that can serve as an initial point for enzymatic attack. nih.govnih.govnih.gov In contrast, perfluorinated compounds lack such vulnerabilities. Perfluorooctane, a linear perfluoroalkane, is cited as a significant challenge for biodegradation, and it is expected that the branched structure of this compound would exhibit similar or even greater resistance. nih.gov
Meta-analyses of existing studies indicate that PFAS biotransformation is more likely for compounds with fewer fluorine atoms, and that perfluorinated acids like PFOA and PFOS are generally resistant to transformation. nih.govacs.orgacs.org While some enzymatic defluorination of branched poly-fluorinated compounds has been reported under specific laboratory conditions, this has not been observed for perfluorinated alkanes in the environment. rsc.org
Therefore, the biotransformation potential of this compound is considered to be negligible. It is not expected to serve as a carbon source for microorganisms, and its structure is not amenable to co-metabolic transformations under typical environmental conditions.
Long-Range Atmospheric Transport and Global Dispersion Modeling of Perfluorinated Compounds
Due to their high persistence and volatility, certain PFAS can undergo long-range atmospheric transport, leading to their distribution in remote regions far from their sources. enviro.wikinccoast.org Volatile compounds like fluorotelomer alcohols (FTOHs) are well-documented precursors that are transported globally through the atmosphere and subsequently degrade to form persistent perfluorinated acids. dioxin20xx.orgdiva-portal.orgdiva-portal.org
Given its predicted high vapor pressure and extreme persistence, this compound would be expected to have a high potential for long-range atmospheric transport. Once released, it would reside in the gas phase and be transported by prevailing winds across regional and continental boundaries. enviro.wiki
Global dispersion models, such as chemical transport models (CTMs), are used to simulate the fate and transport of atmospheric pollutants. diva-portal.orgresearchgate.net These models incorporate data on emissions, atmospheric chemistry, wind patterns, and deposition processes to predict the distribution of chemicals on a global scale. copernicus.org While specific modeling studies for this compound are not available, models developed for other volatile PFAS demonstrate the key processes involved.
| Process | Description | Relevance to this compound |
|---|---|---|
| Emission | Release from industrial sources or consumer products into the atmosphere. itrcweb.org | The primary entry point into the global transport cycle. |
| Atmospheric Transport | Movement and dispersion via wind currents over local, regional, and global scales. copernicus.org | The dominant mechanism for global distribution due to high volatility and persistence. |
| Atmospheric Transformation | Chemical degradation in the atmosphere, often via reaction with hydroxyl (OH) radicals. copernicus.org | Expected to be negligible due to the absence of reactive sites. |
| Deposition | Removal from the atmosphere via wet (rain, snow) or dry deposition. nccoast.org | The process by which the compound is transferred from the atmosphere to terrestrial and aquatic surfaces. Low water solubility suggests wet deposition may be inefficient. |
Mass Balance Studies and Environmental Exposure Pathway Analysis
An environmental mass balance study aims to account for the total amount of a chemical in a defined system by quantifying all inputs, outputs, and accumulation within the system. basf.com Such studies can help identify unknown sources and sinks and reveal the presence of unidentified related compounds. researchgate.net For PFAS, fluorine mass balance analyses have often revealed that a significant portion of the total organofluorine in environmental samples cannot be accounted for by targeted analysis of known PFAS, indicating the presence of unknown precursors or transformation products. researchgate.netnih.gov No specific environmental mass balance studies for this compound have been identified.
Environmental exposure pathway analysis identifies the routes by which a substance can move from a source to a receptor, such as humans or wildlife. nih.govnih.gov For a persistent and volatile compound like this compound, the primary exposure pathways would be linked to its presence in the atmosphere.
Key potential exposure pathways include:
Inhalation of Contaminated Air: The most direct exposure route would be the inhalation of indoor or outdoor air containing the compound, particularly near industrial sources or areas where products containing it were used. nih.govnih.gov Volatile PFAS are known to be present in indoor air. nih.gov
Atmospheric Deposition: The compound can be deposited from the atmosphere onto soil, vegetation, and surface waters. nccoast.org This can lead to secondary exposure pathways.
Ingestion of Contaminated Food and Water: While diet and drinking water are major exposure pathways for ionic PFAS, they are likely less significant for a highly volatile compound. nih.govnih.govyoutube.com However, deposition onto agricultural lands or water bodies could lead to uptake into plants and animals, eventually entering the food chain. mdpi.commdpi.com Landfills can also act as sources of PFAS that may contaminate groundwater or be released into the air. mdpi.com
Due to its expected properties, the most significant exposure risk for this compound would likely be for populations in proximity to emission sources via inhalation.
Advanced Analytical Methodologies for the Detection and Quantification of 2,2 Bis Trifluoromethyl Perfluoropropane
Chromatographic Techniques for Trace Analysis (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)
Chromatography is a fundamental separation technique essential for analyzing complex mixtures. For per- and polyfluoroalkyl substances (PFAS), including volatile compounds like 2,2-bis(trifluoromethyl)perfluoropropane, both gas and liquid chromatography coupled with mass spectrometry are the primary analytical tools.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given its volatility, GC-MS is an exceptionally well-suited technique for the analysis of this compound. libretexts.org In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column before being detected by a mass spectrometer. libretexts.orgufl.edu
Separation: High-resolution capillary columns are used to separate the target analyte from other components in the sample. The separation process is controlled by a temperature program that gradually heats the column. mdpi.com
Ionization: Electron Ionization (EI) is a common technique that uses a high-energy electron beam to fragment molecules, creating a unique mass spectrum that acts as a chemical fingerprint. For enhanced sensitivity and to preserve the molecular ion, soft ionization techniques like Chemical Ionization (CI), in both positive (PCI) and negative (NCI) modes, can be employed. nih.govub.edu
Detection: The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for both identification and quantification. High-resolution mass spectrometers like Orbitrap GC-MS systems provide ultra-high mass accuracy, further enhancing confidence in compound identification. ufl.edu
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most widely used method for the analysis of a broad range of PFAS, particularly non-volatile and ionic species. mdpi.comresearchgate.net While less conventional for a highly volatile compound like this compound, LC-MS is crucial for analyzing its potential degradation products or less volatile impurities.
Separation: Reversed-phase liquid chromatography is typically used, where analytes are separated based on their polarity. bu.edu
Ionization: Soft ionization techniques are essential for analyzing thermally fragile molecules. Electrospray Ionization (ESI) is the most common source for polar and ionic PFAS. bu.edudoi.org Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds. ub.edu
Detection: Tandem mass spectrometry (MS/MS) is frequently used for its high selectivity and sensitivity, which is critical for detecting trace levels of contaminants in complex matrices. nih.govdiva-portal.org
Table 1: Comparison of Chromatographic Techniques for Perfluorinated Compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Target Analytes | Volatile and semi-volatile, thermally stable compounds (e.g., FTOHs, this compound). researchgate.net | Ionic, polar, and non-volatile compounds (e.g., PFOA, PFOS). researchgate.net |
| Ionization Sources | Electron Ionization (EI), Chemical Ionization (CI). nih.govub.edu | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). ub.edubu.edu |
| Typical Detector | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap. libretexts.orgufl.edu | Tandem Quadrupole (QqQ), TOF, Orbitrap, FT-ICR. nih.govdiva-portal.orgfsu.edu |
| Advantages | Excellent for volatile compounds, provides clear fragmentation patterns for structural identification. | Wide applicability for various PFAS, high sensitivity with MS/MS. |
| Limitations | Limited to thermally stable and volatile analytes; derivatization may be required for polar compounds. | Less suitable for highly volatile compounds. |
High-Resolution Spectroscopic Techniques for Structural Confirmation and Impurity Profiling
Unambiguous identification of this compound and characterization of its related impurities require the advanced capabilities of high-resolution spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS).
HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide extremely accurate mass measurements (typically within ±3 ppm). shimadzu.comssrn.com This precision allows for the determination of the elemental formula of a molecule and its fragments, which is a critical step in structural confirmation. nih.govnih.gov
Structural Confirmation: By measuring the exact mass of the molecular ion, HRMS can confirm the elemental composition of this compound, distinguishing it from other compounds with the same nominal mass.
Impurity Profiling: The high resolving power of HRMS enables the separation and identification of co-eluting impurities, isomers, and degradation products that may be present in a sample at low concentrations. bohrium.com
Fragmentation Analysis: When coupled with tandem mass spectrometry (MS/MS), HRMS can provide high-accuracy mass data for fragment ions. nih.gov This detailed fragmentation pattern serves as a structural fingerprint, allowing for the differentiation of isomers and the elucidation of the chemical structures of unknown related compounds. nih.gov Non-targeted analysis (NTA) workflows using GC-HRMS are proving to be powerful tools for discovering novel PFAS in various samples. nih.gov
Table 2: Advantages of HRMS in the Analysis of this compound
| Capability | Description | Benefit |
|---|---|---|
| High Mass Accuracy | Measurement of mass-to-charge ratio with high precision (<3-5 ppm). shimadzu.comssrn.com | Enables confident determination of elemental formulas for the parent compound and its fragments. |
| High Resolving Power | Ability to distinguish between ions with very similar m/z values. researchgate.net | Allows for the separation of the target analyte signal from matrix interferences and impurities. |
| Tandem MS (MS/MS) | Fragmentation of a selected precursor ion to produce a spectrum of product ions. nih.gov | Provides detailed structural information, confirms identity, and helps differentiate isomers. |
| Non-Targeted Screening | Utilizes HRMS to identify novel or unexpected compounds without needing analytical standards. nih.gov | Facilitates the discovery of new impurities, byproducts, or environmental transformation products. |
Development of Robust Sample Preparation and Extraction Protocols for Complex Environmental and Industrial Matrices
The analysis of this compound in real-world samples is often complicated by the sample matrix. mdpi.com Effective sample preparation is crucial to isolate the target analyte, remove interfering substances, and concentrate it to levels suitable for instrumental analysis. epa.gov
Aqueous Matrices (Wastewater, Surface Water): Solid-Phase Extraction (SPE) is the standard method for water samples. mdpi.com Water is passed through a cartridge containing a sorbent that retains the PFAS. The analytes are then eluted with a small volume of solvent. Weak anion exchange (WAX) cartridges are commonly used for a broad range of PFAS. bohrium.comnih.gov
Solid Matrices (Soil, Sediment, Dust): Extraction from solid samples typically involves techniques like accelerated solvent extraction (ASE) or ultrasonic extraction, often using a solvent such as methanol. mdpi.commdpi.com The resulting extract usually requires a clean-up step, such as SPE, to remove matrix components before analysis.
Air Matrices: Given the compound's volatility, air sampling is particularly relevant. This is often performed by drawing a known volume of air through a sorbent tube (e.g., containing Oasis HLB™). mdpi.com The trapped analytes are then desorbed with a solvent and analyzed, typically by GC-MS.
Table 3: Sample Preparation Protocols for Different Matrices
| Matrix | Primary Extraction Technique | Clean-up/Concentration | Typical Final Analysis |
|---|---|---|---|
| Water | Direct Injection or Solid-Phase Extraction (SPE). mdpi.com | SPE with sorbents like WAX or HLB. bohrium.comnih.gov | LC-MS/MS |
| Soil/Sediment | Accelerated Solvent Extraction (ASE), Ultrasonic Extraction. mdpi.commdpi.com | SPE. | LC-MS/MS or GC-MS |
| Air | Adsorption onto solid sorbent tubes. mdpi.com | Solvent desorption. | GC-MS |
| Industrial Effluents | Liquid-Liquid Extraction (LLE), SPE. mdpi.com | SPE. | GC-MS or LC-MS/MS |
Quantitative Analysis Strategies, including Isotope Dilution Mass Spectrometry
For accurate and precise quantification, especially at trace levels in complex matrices, isotope dilution mass spectrometry is the preferred method. nih.govdiva-portal.org This technique is considered the gold standard for PFAS analysis due to its ability to correct for variations during the analytical process. researchgate.netepa.gov
The methodology involves adding a known quantity of a stable isotopically labeled (e.g., ¹³C or ²H) version of this compound to the sample before any extraction or clean-up steps. This labeled internal standard is chemically identical to the target analyte and therefore behaves similarly during sample preparation and instrumental analysis. bohrium.com
Any loss of the native analyte during extraction, or any suppression or enhancement of the instrument signal due to matrix effects, will be mirrored by the labeled standard. Quantification is then performed by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. nih.gov This approach significantly improves the accuracy, precision, and robustness of the quantitative results.
Table 4: Key Aspects of Isotope Dilution Mass Spectrometry
| Feature | Description | Advantage |
|---|---|---|
| Principle | An isotopically labeled analog of the analyte is used as an internal standard. nih.gov | Provides the most accurate and precise quantification available. |
| Correction for Analyte Loss | The standard is added at the start, accounting for losses during all subsequent steps. bohrium.com | Results are not biased by incomplete recovery during sample preparation. |
| Correction for Matrix Effects | The standard and native analyte experience similar signal suppression or enhancement in the MS source. nih.gov | Minimizes the impact of complex sample matrices on quantitative accuracy. |
| Implementation | Requires synthesis of a labeled standard and use of a mass spectrometer to differentiate between the native and labeled forms. | Considered the definitive quantitative technique for trace contaminant analysis. |
Novel Approaches for On-Site and Real-Time Monitoring of Perfluorinated Compounds
Traditional laboratory-based methods like GC-MS and LC-MS, while accurate, are often time-consuming, expensive, and require samples to be transported from the field. mappingignorance.orgsciencedaily.com This has driven research into novel approaches for on-site and real-time monitoring of PFAS.
Sensor-Based Methods: Technologies using fluorescence or colorimetric sensors are being developed for rapid screening of specific PFAS. mappingignorance.orgnih.gov These sensors rely on a specific interaction between the target molecule and a reporter system, causing a measurable change in an optical signal. While often developed for legacy PFAS like PFOA and PFOS, these platforms could potentially be adapted for other fluorinated compounds.
Portable Mass Spectrometry: The development of miniaturized and portable mass spectrometers offers the potential to bring the high specificity and sensitivity of MS directly to the field. This would dramatically reduce the time between sampling and results, enabling rapid site characterization and incident response. sciencedaily.com
Real-Time Gas Phase Monitoring: For volatile compounds like this compound, Chemical Ionization Time-of-Flight Mass Spectrometry (CI-TOFMS) is an emerging technique for real-time monitoring of industrial emissions. azocleantech.com This method can continuously measure the composition of gas streams, providing immediate data on the release of specific compounds.
Table 5: Comparison of Conventional vs. Novel Monitoring Approaches
| Feature | Conventional Lab-Based Methods (GC/LC-MS) | Novel On-Site/Real-Time Approaches |
|---|---|---|
| Location of Analysis | Centralized laboratory. | In the field, at the source. |
| Time to Result | Days to weeks. sciencedaily.com | Minutes to hours. sciencedaily.comresearchgate.net |
| Equipment | Large, stationary instrumentation. | Portable, handheld, or mobile systems. mappingignorance.org |
| Primary Use | Definitive identification and accurate quantification. | Rapid screening, process monitoring, emergency response. |
| Examples | GC-Orbitrap MS, LC-MS/MS. | Fluorescence sensors, portable MS, CI-TOFMS. mappingignorance.orgnih.govazocleantech.com |
Interdisciplinary Research Perspectives and Future Directions for 2,2 Bis Trifluoromethyl Perfluoropropane
Contributions to Sustainable Fluorine Chemistry and Green Chemical Principles
The synthesis and application of complex fluorinated compounds like 2,2-bis(Trifluoromethyl)perfluoropropane present both challenges and opportunities when viewed through the lens of green chemistry. The twelve principles of green chemistry provide a foundational framework for evaluating the environmental impact of chemical processes. instituteofsustainabilitystudies.commsu.edu The goal is to design products and processes that minimize the use and generation of hazardous substances. instituteofsustainabilitystudies.com
Applying these principles to the production of highly fluorinated molecules highlights significant areas for innovation. Traditional fluorination methods often require harsh conditions, hazardous reagents, and significant energy input, which can conflict with principles such as designing for energy efficiency and using less hazardous chemical syntheses. epa.gov Research into more sustainable fluorine chemistry aims to address these issues by developing catalytic methods, exploring renewable feedstocks, and designing processes with higher atom economy, thereby reducing waste. msu.edugreenchemistry-toolkit.org The pursuit of greener synthetic routes for compounds like this compound can drive the development of more environmentally benign technologies for the broader fluorochemical industry.
Table 1: The 12 Principles of Green Chemistry and Relevance to Fluorochemical Synthesis
| Principle | Description | Relevance to this compound Synthesis |
| 1. Waste Prevention | Prevent waste rather than treating it after creation. greenchemistry-toolkit.org | Developing high-yield, low-byproduct fluorination reactions is a key challenge. |
| 2. Atom Economy | Maximize the incorporation of all materials into the final product. msu.edu | Synthetic routes should be designed to incorporate as many reactant atoms as possible into the target molecule. |
| 3. Less Hazardous Syntheses | Use and generate substances with little to no toxicity. msu.edu | Avoiding highly toxic fluorinating agents and solvents is a primary goal for sustainable methods. |
| 4. Designing Safer Chemicals | Design chemical products to be effective while minimizing toxicity. instituteofsustainabilitystudies.com | Research can explore how structural modifications might affect the environmental persistence and profile of the molecule. |
| 5. Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. | Developing solvent-free reactions or using greener solvents is a critical area of research. |
| 6. Design for Energy Efficiency | Minimize energy requirements; conduct synthesis at ambient temperature and pressure. epa.gov | Many fluorination reactions are energy-intensive; developing catalytic cycles that operate under milder conditions is essential. |
| 7. Use of Renewable Feedstocks | Use renewable rather than depleting raw materials. epa.gov | Exploring bio-based starting materials for fluorochemical production is an emerging field of interest. mdpi.com |
| 8. Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., protecting groups). | Designing more direct synthetic pathways reduces steps, reagents, and waste. |
| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. epa.gov | The development of efficient and selective fluorination catalysts is a major focus of modern fluorine chemistry. |
| 10. Design for Degradation | Design chemical products to break down into innocuous substances after use. | Given the persistence of the C-F bond, designing degradability into highly fluorinated compounds is a significant scientific challenge. |
| 11. Real-time Analysis | Develop analytical methodologies for real-time monitoring and control to prevent pollution. | In-process monitoring can optimize reaction conditions to minimize byproduct formation. |
| 12. Inherently Safer Chemistry | Choose substances and forms of substances that minimize the potential for chemical accidents. msu.edu | Selecting less volatile and less reactive reagents can improve the overall safety profile of the synthesis. |
Challenges and Opportunities in the Synthesis and Application of Complex Fluorinated Systems
The synthesis of structurally complex fluorinated molecules such as this compound is a formidable task. Key challenges include the selective introduction of multiple trifluoromethyl groups and the construction of a perfluorinated carbon backbone. Such syntheses often involve multiple steps and require specialized, highly reactive fluorinating agents. rsc.orgnih.gov Achieving high yields and controlling regioselectivity are persistent hurdles that chemists face in this domain.
Despite these synthetic difficulties, the unique properties imparted by extensive fluorination create significant opportunities. The high electronegativity of fluorine and the strength of the carbon-fluorine bond result in molecules with remarkable thermal stability, chemical inertness, and unique electronic properties. nih.gov These characteristics make complex fluorinated systems attractive for a range of advanced applications. For instance, their stability is valuable in the development of high-performance lubricants, dielectric fluids, and specialty polymers for use in extreme environments. chemicalbook.com Furthermore, the strategic incorporation of fluorinated moieties is a common strategy in the design of pharmaceuticals and agrochemicals to enhance properties like metabolic stability and bioavailability. nih.govnih.govmdpi.com
Emerging Research Avenues in Perfluorinated Compound Chemistry and Technology
The field of perfluorinated compound chemistry is continually evolving, with several exciting research avenues emerging. One major area of focus is the development of novel and more efficient fluorination and trifluoromethylation methodologies. rsc.orgmdpi.com This includes the design of new reagents that are safer and more selective, as well as the exploration of photoredox catalysis and other modern synthetic techniques to facilitate the construction of complex fluorinated architectures under milder conditions. mdpi.com
Another significant trend is the application of perfluorinated compounds in advanced materials and technologies. Researchers are exploring their use in fields such as electronics, where their unique dielectric properties are advantageous. There is also growing interest in their application in the medical field, not only as pharmaceuticals but also as contrast agents for magnetic resonance imaging (MRI) and in advanced drug delivery systems. researchgate.net The development of a circular fluorine economy, where fluorine from waste PFAS can be recovered and reused to generate valuable fluorochemicals, represents a frontier in sustainable chemistry. ox.ac.uk
Role of this compound Research in Advancing Broader PFAS Scientific Understanding
Research on specific, structurally defined PFAS like this compound is fundamental to advancing the scientific understanding of the entire class of over 4,700 substances. As a molecule with a fully fluorinated carbon backbone, it exemplifies the chemical stability that is a hallmark of perfluoroalkyl substances. clu-in.org Studying its physicochemical properties, environmental fate, and transport mechanisms provides crucial data points that help to build more accurate predictive models for other, less-studied PFAS.
The extreme persistence of many PFAS is due to the strength of the carbon-fluorine bond. greenpeace.to By investigating highly fluorinated and structurally complex molecules, scientists can probe the limits of this persistence and explore potential degradation pathways, however limited. This knowledge is vital for developing effective remediation strategies. Furthermore, understanding the behavior of individual PFAS helps inform the "class-based" approach to management and regulation, which is advocated by many scientists due to the sheer number of compounds and the potential for harm from this persistent class of chemicals. nih.gov Detailed studies on compounds like this compound contribute to a more comprehensive picture of how structure relates to properties and behavior across the diverse PFAS landscape. researchgate.net
Development of Novel Methodologies for Comprehensive Characterization of Perfluorinated Chemical Libraries
The vast number of PFAS in existence, including legacy compounds, replacement chemicals, and transformation products, presents a significant analytical challenge. bu.edu Targeted analysis, which looks for a predefined list of compounds, cannot provide a complete picture of PFAS contamination. nih.gov Consequently, there is a strong research emphasis on developing novel methodologies for the comprehensive characterization of complex PFAS mixtures.
High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), has become an indispensable tool for identifying new and emerging PFAS. iese.eduresearchgate.net Non-targeted analysis (NTA) workflows using HRMS allow scientists to screen environmental and biological samples for thousands of unknown chemical features and tentatively identify novel PFAS based on their exact mass and fragmentation patterns. nih.gov Other innovative approaches include the total oxidizable precursor (TOP) assay, which provides an estimate of the contribution of PFAS precursors, and the measurement of total organic fluorine (TOF) as an aggregate measure of all fluorinated organic compounds in a sample. researchgate.netnih.gov These advanced analytical techniques are essential for building comprehensive libraries of perfluorinated chemicals and for fully understanding the scope of environmental exposure. iese.edu
Q & A
Basic Research Question
- NMR spectroscopy : ¹⁹F NMR is critical for identifying trifluoromethyl (-CF₃) and perfluoroalkane (-CF₂-) groups. Chemical shifts between -60 to -80 ppm are diagnostic .
- GC-MS with fluorine-specific detectors : Electron capture detectors (ECD) enhance sensitivity for low-concentration fluorinated impurities .
- High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns of perfluorinated compounds (e.g., distinguishing C₃F₁₂ from C₄F₁₀O) .
What experimental designs are recommended for studying the reactivity of this compound with electrophilic/nucleophilic agents?
Advanced Research Question
- Kinetic studies : Use stopped-flow techniques to monitor rapid reactions with nucleophiles (e.g., hydroxide ions) in aprotic solvents like hexafluorobenzene .
- In situ spectroscopy : FTIR or Raman spectroscopy tracks intermediate formation during reactions with electrophiles (e.g., SO₃) .
- Computational screening : Pre-screen reaction pathways using molecular dynamics simulations to identify plausible intermediates .
How do structural modifications of this compound affect its performance in high-temperature lubricant applications?
Advanced Research Question
- Tribological testing : Use pin-on-disk experiments under inert atmospheres to evaluate wear rates and friction coefficients at 300–500°C .
- Additive interactions : Study synergistic effects with nanoparticles (e.g., MoS₂) via transmission electron microscopy (TEM) to assess dispersion stability .
- Degradation analysis : Post-testing FTIR identifies oxidation products (e.g., carboxylic acid fluorides) that reduce lubricant efficacy .
What computational approaches are validated for predicting the environmental persistence of this compound?
Advanced Research Question
- Quantitative structure-activity relationship (QSAR) models : Correlate molecular descriptors (e.g., fluorine content, bond dissociation energies) with half-life data in soil/water .
- Atmospheric lifetime estimation : Use Gaussian software to calculate reaction rate constants with hydroxyl radicals, a key degradation pathway .
- Ecotoxicity profiling : Combine molecular docking (e.g., binding to peroxisome proliferator-activated receptors) with in vitro assays for risk assessment .
How should researchers design experiments to address contradictory reports on the compound’s catalytic activity in fluoropolymerization?
Advanced Research Question
- Controlled polymerization trials : Compare initiator systems (e.g., UV vs. thermal initiation) using gel permeation chromatography (GPC) to measure molecular weight distributions .
- Kinetic isotope effects : Replace hydrogen with deuterium in monomers to isolate chain-transfer mechanisms .
- Cross-validation : Replicate studies under strictly anhydrous conditions to minimize water-induced chain termination .
What methodologies are effective for detecting trace degradation products of this compound in environmental samples?
Basic Research Question
- Solid-phase microextraction (SPME) : Preconcentrates volatile fluorinated degradation products from water/soil .
- Liquid chromatography-tandem MS (LC-MS/MS) : Targets polar metabolites (e.g., perfluorinated carboxylic acids) with detection limits <1 ppt .
- Isotope dilution : Use ¹³C-labeled internal standards to correct matrix effects in complex samples .
How can researchers optimize the compound’s use as a dielectric fluid in high-voltage applications while mitigating partial discharge risks?
Advanced Research Question
- Dielectric strength testing : Measure breakdown voltages using ASTM D877 standards under varying humidity levels .
- Partial discharge analysis : Use ultra-high-frequency (UHF) sensors to detect micro-discharges and correlate with fluid purity .
- Additive formulation : Incorporate aromatic stabilizers (e.g., perfluorotoluene) to quench free radicals and extend operational lifespan .
What interdisciplinary approaches integrate this compound into emerging materials like fluorinated graphene composites?
Advanced Research Question
- Surface functionalization : Employ plasma treatment to enhance covalent bonding between the compound and graphene oxide sheets .
- Mechanical testing : Nanoindentation assesses composite hardness and elasticity under thermal cycling (-50°C to 200°C) .
- Spectroscopic mapping : Raman microscopy visualizes stress distribution at the graphene-fluorocarbon interface .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
